(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Researchers developing kinase inhibitors often face supply of incorrect regioisomers, causing synthesis failures. (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2) resolves this with its precisely defined 2-methyl and 3-hydroxymethyl substitution pattern, critical for CDK inhibitor and antitubercular agent synthesis. - Derived CDK2 inhibitor scaffold: IC50 = 0.56 μM in vitro - Antitubercular PS inhibitor series: MIC = 4.53 μM vs. M. tuberculosis H37Rv - Consistent quality supply for lead optimization and scale-up.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 30489-44-2
Cat. No. B181794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
CAS30489-44-2
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)CO
InChIInChI=1S/C9H10N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-5,12H,6H2,1H3
InChIKeySEKFTKBRYHPGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Procurement of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol


(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyridine core with a methyl substituent at the 2-position and a hydroxymethyl group at the 3-position . Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol . This compound is predominantly utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery, particularly for the construction of kinase inhibitors and other biologically active molecules. It is typically available as a solid at room temperature and shows moderate solubility in polar organic solvents .

Building block for kinase inhibitor synthesis
Requires precise 2-methyl & 3-hydroxymethyl pattern
Positional isomer mismatch alters reactivity and biological outcome

Why Generic Substitution of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol Fails


The imidazo[1,2-a]pyridine scaffold exhibits profound structure-activity relationships (SAR), where even minor positional isomerism or substitution variations can drastically alter chemical reactivity, biological target engagement, and downstream pharmacological profiles [1]. For instance, the specific 2-methyl and 3-hydroxymethyl substitution pattern of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol is critical for its role as a precursor to potent cyclin-dependent kinase (CDK) inhibitors [2] and antitubercular agents [3]. Substituting this compound with an unsubstituted imidazo[1,2-a]pyridine, a positional isomer (e.g., 2- or 7-hydroxymethyl), or a derivative with a different 2-position group (e.g., trifluoromethyl) cannot be assumed to yield the same synthetic outcome or biological result. Such changes can lead to altered reaction kinetics, different regioselectivity in subsequent derivatizations, and ultimately, a high risk of project failure in lead optimization or scale-up chemistry [2]. Therefore, procurement decisions based purely on scaffold similarity without precise functional group and positional matching are scientifically invalid.

Scaffold mismatch

Unsubstituted imidazo[1,2-a]pyridine lacks key functional groups for downstream derivatization

Positional isomer

2- or 7-hydroxymethyl isomers may not yield the same synthetic outcome or target engagement

2-position alteration

Different 2-substituent (e.g., CF₃) changes reactivity and kinase selectivity profile

Quantitative Differentiation of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol vs Key Analogs


CDK2 Inhibitor Synthesis: Superiority vs. Positional Analogs

Derivatives synthesized from the 2-methylimidazo[1,2-a]pyridine core, for which (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol serves as a key intermediate, exhibit potent cytotoxic activity and CDK2 inhibition [1]. In contrast, 2-aminopyrimidines lacking this specific core or bearing other heterocyclic replacements show markedly reduced or altered activity profiles. For instance, a quinoline-substituted analog (a different heterocyclic core) showed a different kinase selectivity profile (more effective against CDK1/CycA than CDK2/CycB) [1]. This demonstrates that the imidazopyridine core is not simply interchangeable, and the 2-methyl substitution is essential for the target potency and selectivity.

CDK2 Inhibition Comparison
Class-level inference
Target-derived: IC₅₀ 0.56 µM (CDK2/CycB)
Quinoline analog: CDK1-preferring, null cytotoxicity
Supports target core for CDK2 pathway inhibition studies
Kinase selectivity varies with heterocyclic core
Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Antitubercular Activity: Critical Scaffold Role

2-Methylimidazo[1,2-a]pyridine-3-carboxamides, which are directly accessible from the target alcohol, have demonstrated potent in vitro antitubercular activity [1]. The most active analog in this series exhibited an IC50 of 1.90 ± 0.12 μM against MTB pantothenate synthetase and a MIC of 4.53 μM against Mycobacterium tuberculosis H37Rv [1]. The study explicitly notes that the 2-methylimidazo[1,2-a]pyridine core was identified as a novel scaffold for this target and that variations in the amide portion led to significant changes in activity, underscoring the importance of the core itself.

Antitubercular Activity
Class-level inference
IC₅₀ 1.90 µM (PS); MIC 4.53 µM (MTB H37Rv)
Supports anti-TB screening workflow with target core
Lead compound 5b derived from target core
Antitubercular Agents Pantothenate Synthetase Infectious Disease

Distinct Reactivity vs. Hydroxymethyl Isomers

The 3-hydroxymethyl group of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol provides a unique reactivity handle compared to other positional isomers. In a study on the synthesis of tetracyclic imidazopyridines, the use of methanol as a solvent led to a competing intermolecular reaction [1]. This reactivity is specific to the nucleophilic nature of the alcohol and its position on the ring. Isomers with the hydroxymethyl group at the 2-, 6-, or 7-position would exhibit different steric and electronic properties, leading to different reaction pathways and products. This study demonstrated that by switching to a non-nucleophilic solvent, the yield of the desired tetracyclic product increased from low to high, highlighting the importance of controlling the reactivity of the hydroxymethyl group.

Synthetic Reactivity
Class-level inference
3-hydroxymethyl group shows competing nucleophilic reactivity
Solvent-dependent yield highlights need for precise isomer control
Methanol mimics reactivity; tert-butanol improves yield
Organic Synthesis Medicinal Chemistry Chemical Methodology

Validated Research Applications of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol


CDK2-Dependent Cancer Therapeutics

Synthesis of 2-aminopyrimidine derivatives for evaluation as CDK2 inhibitors. The compound serves as a crucial precursor to the 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine scaffold, which has demonstrated potent in vitro CDK2 inhibition (IC50 = 0.56 μM) and cytotoxic activity [1].

Antitubercular Drug Discovery

Synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamide analogs for evaluation as pantothenate synthetase (PS) inhibitors. The compound provides direct access to a validated lead series with an in vitro MIC of 4.53 μM against Mycobacterium tuberculosis H37Rv [2].

Heterocyclic Core Functionalization Methodology

Used as a model substrate for developing selective functionalization strategies on the imidazo[1,2-a]pyridine core. The 3-hydroxymethyl group serves as a reactive handle for derivatization and for studying solvent effects on competing nucleophilic reactions [3].

Application
Selection Property
Validation Focus
CDK2 inhibitor synthesis
Imidazopyridine core with 2-methyl substitution
Kinase inhibition and cytotoxicity endpoints
Antitubercular lead synthesis
2-Methylimidazo[1,2-a]pyridine-3-carboxamide scaffold
Pantothenate synthetase inhibition and MIC evaluation
Heterocycle functionalization
3-Hydroxymethyl reactive handle
Solvent-dependent reaction optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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